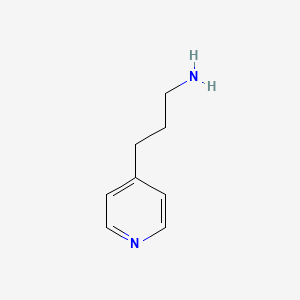
3-(Piridin-4-il)propan-1-amina
Descripción general
Descripción
“3-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 30532-36-6 and a molecular weight of 136.2 . It has a linear formula of C8H12N2 .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-yl)propan-1-amine” involves a reaction with sodium hydroxide and hydrazine hydrate in methanol and chloroform . The reaction mixture is refluxed for three hours, then an insoluble matter is filtered out, and the filtrate is concentrated under reduced pressure. Chloroform and a 4 N aqueous sodium hydroxide solution are added to the residue, layers are separated, and the organic layer is dried over sodium sulfate. The organic layer is concentrated under reduced pressure and then distilled under reduced pressure to give the compound as a colorless oily matter .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)propan-1-amine” is represented by the InChI Code: 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 .
Chemical Reactions Analysis
“3-(Pyridin-4-yl)propan-1-amine” can be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Physical And Chemical Properties Analysis
“3-(Pyridin-4-yl)propan-1-amine” is a light yellow to red-brown liquid . It has a boiling point of 248.2°C at 760 mmHg .
Aplicaciones Científicas De Investigación
Farmacología: Síntesis de agentes antivirales y antimicrobianos
3-(Piridin-4-il)propan-1-amina se ha utilizado en la síntesis de varios compuestos farmacológicamente activos. Notablemente, sirve como precursor en la creación de 1,2,4-triazinas, que exhiben una gama de actividades biológicas, incluidas las propiedades antivirales . Esto la convierte en un compuesto valioso en el desarrollo de nuevos medicamentos para enfermedades como la viruela.
Ciencia de los Materiales: Catalizador en la síntesis orgánica
En la ciencia de los materiales, este compuesto se utiliza como catalizador para transformaciones de síntesis orgánica. Juega un papel crucial en el proceso de ciclación nucleofílica intramolecular, lo que lleva a la producción de estructuras orgánicas complejas como la tetrahidro-5H-pirido[2,3-b]azepina .
Síntesis química: Intermediario para compuestos heterocíclicos
La amina es un intermedio clave en la síntesis de compuestos heterocíclicos, que son estructuras fundamentales para muchos productos farmacéuticos. Su participación en la síntesis de derivados de imidazol, que tienen una amplia gama de potenciales terapéuticos, es de particular interés .
Bioquímica: Inhibición enzimática
En bioquímica, this compound participa en el estudio de los inhibidores enzimáticos. Sus propiedades estructurales permiten explorar su afinidad de unión a diversas enzimas, lo que ayuda a comprender las vías bioquímicas y el desarrollo de terapias dirigidas .
Química analítica: Cromatografía y espectroscopia
Este compuesto también es significativo en química analítica, donde se puede utilizar como estándar o reactivo en métodos cromatográficos y espectroscópicos. Sus propiedades físicas y químicas bien definidas lo hacen adecuado para su uso en cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) para analizar mezclas complejas .
Aplicaciones ambientales: Producto químico de investigación para síntesis
This compound se emplea como producto químico de investigación en aplicaciones ambientales. Se utiliza en la síntesis de compuestos que pueden evaluarse posteriormente por su impacto ambiental, biodegradabilidad y potencial como productos químicos verdes .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is used in various organic synthesis transformations , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
It is known to be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This suggests that 3-(Pyridin-4-yl)propan-1-amine may act as a nucleophile, reacting with electrophilic sites on its target molecules.
Biochemical Pathways
Given its use in organic synthesis transformations , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that 3-(Pyridin-4-yl)propan-1-amine may have good bioavailability.
Result of Action
Given its use in organic synthesis transformations , it is likely that the compound could have a variety of effects depending on the specific context.
Action Environment
It is known to be stable at room temperature . This suggests that 3-(Pyridin-4-yl)propan-1-amine may be relatively stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFPUSNTWSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559221 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30532-36-6 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)



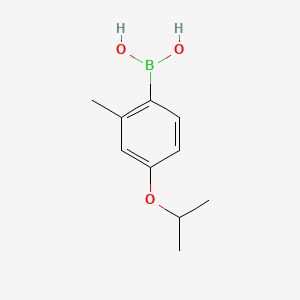

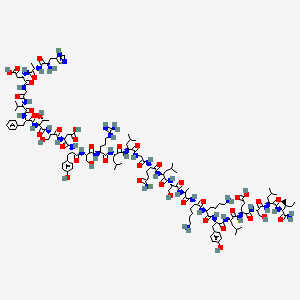
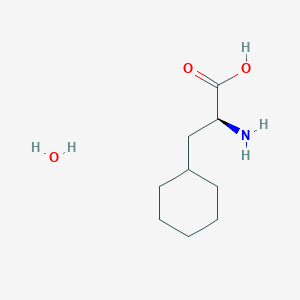


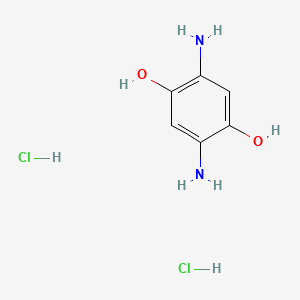


![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)